An In-Depth Technical Guide to Candesartan-d4: Chemical Structure, Properties, and Bioanalytical Applications
An In-Depth Technical Guide to Candesartan-d4: Chemical Structure, Properties, and Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Candesartan-d4, a deuterated isotopologue of the angiotensin II receptor antagonist, candesartan. This document details its chemical structure, physicochemical properties, and its critical role as an internal standard in the bioanalytical quantification of candesartan. The guide includes detailed experimental protocols for its application and visualizations of relevant biological pathways and analytical workflows.
Chemical Structure and Properties
Candesartan-d4 is a stable, isotopically labeled form of candesartan, where four hydrogen atoms on the biphenyl methyl-linked phenyl ring have been replaced with deuterium. This substitution results in a molecule with a higher molecular weight than the parent compound, which is essential for its use in mass spectrometry-based analytical methods.
The chemical structure of Candesartan-d4 is presented below:
IUPAC Name: 2-ethoxy-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl-2,3,5,6-d4]methyl]-1H-benzimidazole-7-carboxylic acid[1][2]
Synonyms: Candesartan M1-d4, CV-11974-d4[1][2]
Chemical Formula: C₂₄H₁₆D₄N₆O₃[1][3]
Molecular Weight: Approximately 444.5 g/mol [1]
Physicochemical Properties
A summary of the key physicochemical properties of Candesartan-d4 is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1346604-70-3 | [1][4] |
| Appearance | White to Off-White Solid | [5] |
| Purity | ≥95% (HPLC), Isotopic Enrichment: >95% | [6] |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 3 mg/mL | [7] |
| Storage | -20°C | [6] |
Synthesis of Candesartan-d4
While specific, detailed synthesis protocols for commercially available Candesartan-d4 are often proprietary, a general synthetic strategy can be inferred from the synthesis of candesartan and established deuterium labeling techniques. The synthesis would likely involve the coupling of a deuterated biphenyl intermediate with the benzimidazole moiety. The deuterium atoms are introduced onto one of the phenyl rings of the biphenyl structure, a key component of the candesartan molecule.
A plausible, though generalized, synthetic approach would involve:
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Synthesis of a Deuterated Precursor: Preparation of a 4-bromomethyl-biphenyl-2-carbonitrile derivative where the phenyl ring bearing the bromomethyl group is perdeuterated (d4). This could be achieved through methods such as acid-catalyzed hydrogen-deuterium exchange on a suitable precursor or by utilizing deuterated starting materials in the construction of the biphenyl system.
-
Alkylation: N-alkylation of the benzimidazole-7-carboxylic acid ester with the deuterated bromomethyl-biphenyl derivative.
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Tetrazole Formation: Conversion of the nitrile group to the tetrazole ring. This is a critical step in the synthesis of sartans.
-
Deprotection: Removal of any protecting groups used during the synthesis to yield the final Candesartan-d4 product.
Pharmacological Context: The Angiotensin II Receptor Signaling Pathway
Candesartan, the non-deuterated parent compound of Candesartan-d4, is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor.[1] Angiotensin II is a key effector in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in blood pressure regulation and cardiovascular homeostasis. By blocking the AT1 receptor, candesartan prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.[8]
The signaling pathway initiated by the binding of Angiotensin II to the AT1 receptor is complex and involves multiple downstream effectors. A simplified representation of this pathway is provided below.
A simplified diagram of the Angiotensin II Type 1 receptor signaling pathway.
Experimental Protocols: Bioanalytical Quantification of Candesartan
Candesartan-d4 is primarily utilized as an internal standard (IS) for the accurate quantification of candesartan in biological matrices such as plasma and serum, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like Candesartan-d4 is considered the gold standard in bioanalysis as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response.
Sample Preparation: Solid Phase Extraction (SPE)
A common method for extracting candesartan and its internal standard from plasma is solid-phase extraction.
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Plasma Sample Aliquoting: Aliquot 200 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of Candesartan-d4 working solution (e.g., 500 ng/mL in methanol) to each plasma sample, except for the blank plasma used for the calibration curve.
-
Acidification: Add 100 µL of 2% formic acid in water and vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Instrumentation and Conditions
The following table summarizes typical LC-MS/MS parameters for the analysis of candesartan using Candesartan-d4 as an internal standard.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Candesartan: m/z 441.2 → 263.2; Candesartan-d4: m/z 445.2 → 267.2 |
| Collision Energy | Optimized for each transition (typically 20-30 eV) |
| Ion Source Temp. | 500°C |
Bioanalytical Method Validation Workflow
The use of a deuterated internal standard is a key component of a robust bioanalytical method validation, which is essential for regulated drug development studies. The workflow ensures the reliability, reproducibility, and accuracy of the analytical method.
A typical workflow for bioanalytical method validation using a stable isotope-labeled internal standard.
The validation process, guided by regulatory agencies such as the FDA and EMA, involves assessing several key parameters to ensure the method is fit for its intended purpose.[9][10][11][12][13]
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Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
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Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte and internal standard.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. This establishes the range of reliable quantification, including the Lower Limit of Quantification (LLOQ).
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Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). These are assessed at multiple concentration levels within the calibration range.
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Recovery: The efficiency of the extraction process for the analyte and internal standard from the biological matrix.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).
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Dilution Integrity: The ability to dilute samples with concentrations above the upper limit of quantification and obtain accurate results.
Conclusion
Candesartan-d4 is an indispensable tool for researchers and drug development professionals involved in the pharmacokinetic and clinical studies of candesartan. Its use as an internal standard in LC-MS/MS assays ensures the highest level of accuracy and precision in quantifying candesartan in biological matrices. This technical guide provides a foundational understanding of its chemical properties, its role in the context of the renin-angiotensin system, and detailed methodologies for its application in a regulated bioanalytical environment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. veeprho.com [veeprho.com]
- 3. Candesartan-D4 | CAS No- 1346604-70-3 | Simson Pharma Limited [simsonpharma.com]
- 4. Candesartan-d4 | CAS 1346604-70-3 | LGC Standards [lgcstandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. sussex-research.com [sussex-research.com]
- 7. Candesartan-d4 | CAS 1346604-70-3 | Cayman Chemical | Biomol.com [biomol.com]
- 8. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pmda.go.jp [pmda.go.jp]
- 10. fda.gov [fda.gov]
- 11. ema.europa.eu [ema.europa.eu]
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- 13. database.ich.org [database.ich.org]
